Budesonide acid-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Budesonide acid-d8 is a deuterium-labeled derivative of Budesonide acid, which is an impurity of Budesonide. Budesonide is a widely used corticosteroid with applications in treating asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel diseases such as Crohn’s disease and ulcerative colitis . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in pharmacokinetic studies and bioanalytical methods .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Budesonide involves the reaction of 16α-hydroxy prednisolone with n-butyraldehyde in the presence of perchloric acid as a catalyst. This reaction occurs in a solvent such as 1,4-dioxane and results in a mixture of two epimers . The process is optimized by controlling parameters such as flow rate, temperature, residence time, and solution volumes in a continuous flow reactor .
Industrial Production Methods: Industrial production of Budesonide has been improved by developing a cost-effective continuous flow process. This method reduces the need for corrosive acids and expensive purification processes, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Budesonide acid-d8, like its parent compound Budesonide, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated forms of the compound.
Scientific Research Applications
Budesonide acid-d8 is extensively used in scientific research due to its deuterium labeling, which allows for ultra-sensitive quantification in pharmacokinetic studies . It is employed in bioanalytical methods to study the metabolism and distribution of Budesonide in the human body . Additionally, it has applications in the development of new therapeutic formulations and in the study of drug interactions .
Mechanism of Action
Budesonide acid-d8, like Budesonide, primarily acts as a glucocorticoid receptor agonist . It binds to the glucocorticoid receptor, leading to changes in gene expression that result in anti-inflammatory effects . The compound decreases vasodilation and capillary permeability, reducing leukocyte migration to sites of inflammation . These actions help manage conditions like asthma and inflammatory bowel diseases .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Budesonide acid-d8 include other corticosteroids such as fluticasone propionate, fluticasone furoate, and mometasone furoate . These compounds share similar anti-inflammatory properties and are used in the treatment of respiratory and inflammatory conditions.
Uniqueness: What sets this compound apart is its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies . This unique feature makes it invaluable in scientific research, particularly in understanding the metabolism and distribution of corticosteroids in the body .
Properties
Molecular Formula |
C25H32O7 |
---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
2-[(1S,2S,4R,8S,9S,11S,12S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid |
InChI |
InChI=1S/C25H32O7/c1-4-5-19-31-18-11-16-15-7-6-13-10-14(26)8-9-23(13,2)20(15)17(27)12-24(16,3)25(18,32-19)21(28)22(29)30/h8-10,15-20,27H,4-7,11-12H2,1-3H3,(H,29,30)/t15-,16-,17-,18+,19?,20+,23-,24-,25-/m0/s1/i1D3,4D2,5D2,19D |
InChI Key |
PZAXBYZLCSUVAE-QGMLPMLFSA-N |
Isomeric SMILES |
[2H]C1(O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)C(=O)O)C)O)C)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C(=O)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.